molecular formula C11H22N2O3 B6146493 tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate CAS No. 1784089-07-1

tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

Cat. No. B6146493
CAS RN: 1784089-07-1
M. Wt: 230.3
InChI Key:
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Description

Tert-Butyl 3-(Aminomethyl)-3-Methoxypyrrolidine-1-carboxylate (TBAMPC) is an organic compound used in various scientific and industrial applications. It is a tertiary amine, and is a derivative of pyrrolidine. TBAMPC is a versatile compound and has found many uses in organic synthesis, biochemistry, and medicinal chemistry.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate has found application in a variety of scientific research areas. It is used in organic synthesis as a reagent for the preparation of various compounds. In biochemistry, it is used as a reagent for the preparation of various enzyme substrates and inhibitors. In medicinal chemistry, tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate is used in the synthesis of various drugs and drug candidates.

Mechanism of Action

Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate acts as a nucleophile and can react with electrophiles to form covalent bonds. This reaction is useful for the synthesis of various compounds. In addition, tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate can also act as an acid, which can be used in the synthesis of various protonated compounds.
Biochemical and Physiological Effects
tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-viral, and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate is a versatile compound and can be used in a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time. However, it is also a strong base and should be handled with care.

Future Directions

Future research on tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate could focus on its use in the synthesis of various compounds, biochemistry, and medicinal chemistry. In addition, further research could be conducted to explore its potential as an anti-inflammatory, anti-viral, and anti-cancer agent. Further research could also be conducted to explore its potential as an antioxidant and neuroprotective agent. Finally, further research could be conducted to explore its potential use in the treatment of various diseases.

Synthesis Methods

Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate can be synthesized in a variety of ways. One common method is the reaction of tert-butyl bromide with 3-methoxy-3-aminopyrrolidine in the presence of a base such as sodium hydroxide. This reaction affords the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate with ammonia in methanol.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate", "ammonia", "methanol" ], "Reaction": [ "Add tert-butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate to a solution of ammonia in methanol.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate." ] }

CAS RN

1784089-07-1

Product Name

tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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